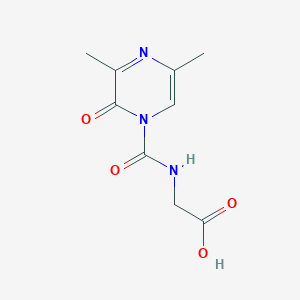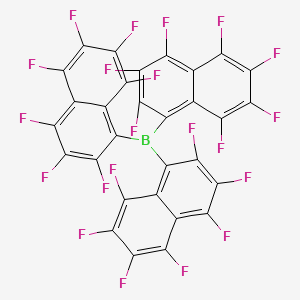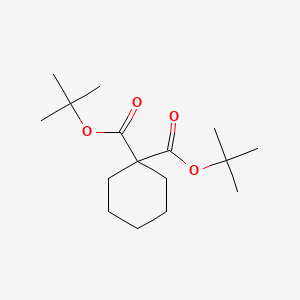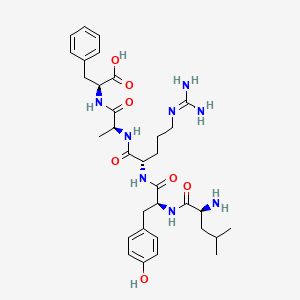![molecular formula C10H16O2 B12578317 4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane] CAS No. 459796-71-5](/img/structure/B12578317.png)
4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3’-oxetane] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a seven-membered oxabicycloheptane ring and an oxetane ring, with an ethyl group attached to the spiro carbon. The presence of these rings imparts significant strain to the molecule, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3’-oxetane] typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxabicycloheptane ring. The oxetane ring is then introduced through a spirocyclization reaction, often using a strong base or a Lewis acid as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3’-oxetane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxetane ring to a more stable structure.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the oxetane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3’-oxetane] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its ability to undergo various chemical modifications.
Mecanismo De Acción
The mechanism of action of 4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3’-oxetane] involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the strain in its spirocyclic structure, which makes it susceptible to nucleophilic attack and other chemical transformations. The exact molecular targets and pathways depend on the specific application and the nature of the chemical reactions involved.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: A simpler analog without the ethyl group and oxetane ring.
Cyclohexene oxide: Lacks the spiro linkage and oxetane ring but shares the oxabicycloheptane structure.
4-Vinyl-1-cyclohexene 1,2-epoxide: Contains a vinyl group and an epoxide ring, similar in reactivity but different in structure.
Uniqueness
4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3’-oxetane] is unique due to its spirocyclic structure, which imparts significant strain and reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new materials and pharmaceuticals.
Propiedades
Número CAS |
459796-71-5 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
4-ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane] |
InChI |
InChI=1S/C10H16O2/c1-2-7-3-8-9(12-8)4-10(7)5-11-6-10/h7-9H,2-6H2,1H3 |
Clave InChI |
GIYZWXQKWHUZQU-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC2C(O2)CC13COC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]-](/img/structure/B12578240.png)
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one](/img/structure/B12578242.png)
![Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester](/img/structure/B12578247.png)

![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12578249.png)



![2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12578264.png)
![1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate](/img/structure/B12578273.png)
![3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B12578274.png)



